N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide
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Description
“N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N’-(2-phenylethyl)ethanediamide” is a chemical compound with the molecular formula C 18 H 18 N 2 O 6 S 2 . It has an average mass of 422.475 Da and a monoisotopic mass of 422.060638 Da .
Molecular Structure Analysis
The molecular structure of “N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N’-(2-phenylethyl)ethanediamide” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms . The exact spatial arrangement of these atoms is not provided in the available resources.Scientific Research Applications
Polymer Science and Catalysis
Manipulation of Polymer Branching Density
Phosphine-sulfonate-based Pd and Ni complexes, incorporating furyl- and benzofuryl-derived units, have shown high activities in ethylene polymerization and copolymerization with polar monomers. The study highlights the influence of heterocyclic substituents on the microstructures of resulting polyethylene, suggesting that the interactions between the heteroatoms and the metal centers play crucial roles in determining the catalyst properties (Yang, Xiong, & Chen, 2017).
Synthetic Chemistry and Tautomerism
Synthesis and Tautomerism of Benzimidazoles
Research on benzimidazoles containing furyl and thienyl substituents has revealed their tautomerism in solution, providing insights into the behavior of these heterocyclic units under different conditions (Lee, Jeoung, & Lee, 1996).
Organometallic Chemistry
Coordination Complexes of Heteroaromatic Mercurials
The study of di(2-thienyl)mercury and 2-furylmercury chloride with various ligands has contributed to understanding the electron-withdrawing effects of heteroatoms on the reactivity of these compounds, offering potential applications in the development of new materials and catalytic processes (Bell, Crouch, & Jaffer, 2004).
Drug Discovery and Biological Activity
Antimycobacterial Properties
A study on 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines showcases the exploration of furyl derivatives for antimycobacterial applications. The study highlights the structure-activity relationships, identifying compounds with significant antimycobacterial activity, which could guide future drug discovery efforts (Bakkestuen, Gundersen, & Utenova, 2005).
Materials Science
Electrochemical and Spectroscopic Properties
The electrochemical and photophysical study of phenyl, thienyl, and furyl substituted ethylenes provides insights into the relationship between molecular structure and functional properties, such as electronic features and oligomerization ability. This research has implications for the design of materials with specific electronic properties (Viglianti et al., 2017).
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c23-19(21-11-10-15-6-2-1-3-7-15)20(24)22-14-17(16-8-4-12-27-16)29(25,26)18-9-5-13-28-18/h1-9,12-13,17H,10-11,14H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTHHOXNWZZPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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